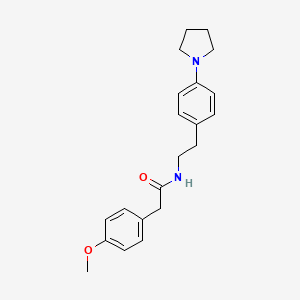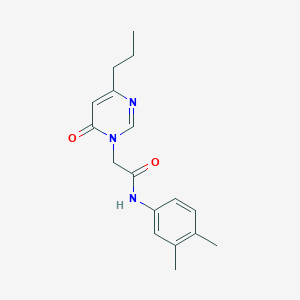![molecular formula C9H7ClN2O2 B2453546 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 409304-46-7](/img/structure/B2453546.png)
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of phenol and oxadiazole, featuring a chloromethyl group attached to the oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol typically involves the chloromethylation of aromatic compounds. One common method is the reaction of phenol derivatives with chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions, optimized for large-scale synthesis. The use of environmentally friendly catalysts and mild reaction conditions is preferred to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide in aqueous solution at elevated temperatures (above 350°C) can be used for nucleophilic substitution reactions.
Oxidation and reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Coupling reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenol and diphenyl ether .
Wissenschaftliche Forschungsanwendungen
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The oxadiazole ring may also contribute to the compound’s reactivity and binding affinity for specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Methyl)-1,2,4-oxadiazol-5-yl]phenol: Lacks the chlorine atom, which may affect its reactivity and applications.
2-[3-(Chloromethyl)-1,2,4-thiadiazol-5-yl]phenol: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical properties and reactivity.
Uniqueness
2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of both the chloromethyl group and the oxadiazole ring.
Eigenschaften
IUPAC Name |
2-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-9(14-12-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVJDSCNZFSKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)





![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2453481.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2453484.png)


